Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)
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Overview
Description
Furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2 It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-furancarbaldehyde with methyl azidoacetate in the presence of sodium methoxide, followed by thermolysis in boiling toluene to yield the desired product . Another approach includes the use of phase-transfer catalysis conditions to obtain derivatives, which can then be formylated to produce furo[3,2-b]pyridine-5-carbaldehyde .
Industrial Production Methods
While specific industrial production methods for furo[3,2-b]pyridine-5-carbaldehyde are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furo[3,2-b]pyridine-5-carboxylic acid.
Reduction: Furo[3,2-b]pyridine-5-methanol.
Substitution: Various substituted furo[3,2-b]pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Furo[3,2-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to exhibit anticancer activity by disrupting key cellular signaling pathways, such as those involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Furo[3,2-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another isomer with the furan ring fused at different positions on the pyridine ring.
Furo[2,3-c]pyridine: A structural isomer with a different fusion pattern.
Furo[3,2-c]pyridine: Another isomer with a unique fusion pattern.
These compounds share similar core structures but differ in their chemical and biological properties due to the variations in ring fusion patterns .
Conclusion
Furo[3,2-b]pyridine-5-carbaldehyde is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug discovery and development.
Properties
IUPAC Name |
furo[3,2-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQLXNIFMGGVKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443928 |
Source
|
Record name | FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-91-3 |
Source
|
Record name | Furo[3,2-b]pyridine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193750-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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